molecular formula C11H19NO2 B8266076 Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B8266076
M. Wt: 197.27 g/mol
InChI Key: LICRJVZGYIZCHF-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical building block featuring a 2,5-dihydro-1H-pyrrole (pyrroline) scaffold protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances the compound's stability and makes it a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of methyl substituents at the 3 and 4 positions and the Boc-protecting group on the nitrogen atom makes this compound a versatile precursor for constructing more complex nitrogen-containing heterocycles . Pyrrole derivatives are recognized as privileged structures in medicinal chemistry due to their presence in numerous natural products and approved drugs . They are frequently investigated for their antibacterial properties, with research focusing on compounds like calcimycin and various synthetic derivatives that target resistant bacterial strains . As a functionalized pyrroline, this compound is useful for further chemical modifications, including cross-coupling reactions or serving as a scaffold for creating ligands and inhibitors in drug discovery programs. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 3,4-dimethyl-2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-8-6-12(7-9(8)2)10(13)14-11(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICRJVZGYIZCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CN(C1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Ketone Precursors

A common route involves the cyclization of γ-amino ketones or esters. For example, ethyl acetoacetate can react with brominated aldehydes under basic conditions to form pyrrolidine intermediates, which are subsequently dehydrogenated or functionalized.

Example Protocol

  • Bromination of Propionaldehyde :
    Propionaldehyde is brominated at 0–50°C in an aprotic solvent (e.g., dichloromethane) to yield 2-bromopropanal.

    CH3CH2CHO+Br2CH3CHBrCHO+HBr\text{CH}_3\text{CH}_2\text{CHO} + \text{Br}_2 \rightarrow \text{CH}_3\text{CHBrCHO} + \text{HBr}
  • Ring-Closure Reaction :
    2-Bromopropanal reacts with ethyl acetoacetate and aqueous ammonia to form the pyrrole ring. Substituting ethyl acetoacetate with tert-butyl acetoacetate introduces the Boc group directly.

StepReagentsConditionsYield
BrominationBr₂, CH₂Cl₂0–50°C, 3–5 h81–100%
CyclizationNH₃, CH₂Cl₂0–50°C, 10–14 h30–31%

Boc Protection of Pyrrolidine Derivatives

An alternative approach involves synthesizing the 2,5-dihydro-1H-pyrrole core first, followed by Boc protection. For instance, 3,4-dimethyl-2,5-dihydro-1H-pyrrole can be treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Pyrrolidine+(Boc)2OBaseBoc-protected pyrrolidine\text{Pyrrolidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected pyrrolidine}

Optimization Notes :

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane improves Boc group incorporation.

  • Base Sensitivity : Strong bases (e.g., DMAP) accelerate the reaction but may degrade sensitive substrates.

Detailed Preparation Methods

One-Pot Bromination-Cyclization

Adapted from CN103265468A, this method avoids unstable intermediates:

  • Bromination :

    • Propionaldehyde (58 g) in CH₂Cl₂ (100 mL) is treated with Br₂ (160 g) at 15°C for 4 h.

    • Yield : 100% (2-bromopropanal).

  • Cyclization :

    • 2-Bromopropanal (135 g) and tert-butyl acetoacetate (150 g) react with NH₃ (150 g) in CH₂Cl₂ at 15°C for 12 h.

    • Workup : Extraction, drying, and crystallization yield the product (31.2% yield).

Post-Cyclization Boc Protection

For pre-formed dihydropyrroles:

  • Hydrogenation :
    Fully aromatic pyrroles (e.g., 3,4-dimethyl-1H-pyrrole) are hydrogenated using Pd/C in ethanol to yield the 2,5-dihydro derivative.

  • Boc Introduction :
    The dihydropyrrole (10 mmol) is stirred with Boc anhydride (12 mmol) and DMAP (0.1 mmol) in THF at 25°C for 6 h.

    Yield:8590%\text{Yield}: 85–90\%\text{}

Challenges and Optimization

Selectivity in Cyclization

  • Byproduct Formation : Competing aldol condensation may occur during cyclization. Using excess ammonia suppresses this.

  • Temperature Control : Reactions above 50°C degrade the Boc group, necessitating strict thermal regulation.

Solvent and Reagent Compatibility

  • Aprotic Solvents : Dichloromethane and toluene minimize hydrolysis of intermediates.

  • Cost Considerations : tert-Butyl acetoacetate is costlier than ethyl variants, impacting scalability.

Applications and Derivatives

The Boc-protected dihydropyrrole serves as a precursor for:

  • Pharmaceutical Intermediates : Functionalization at the 2,5-positions enables access to kinase inhibitors.

  • Chiral Catalysts : The saturated ring facilitates asymmetric induction in organocatalysis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antitubercular Properties

Recent studies have highlighted the antibacterial and antitubercular activities of pyrrole derivatives, including tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate. A study synthesized several novel pyrrole derivatives and evaluated their biological activity against various pathogens. The results indicated that certain compounds exhibited strong inhibitory effects on dihydrofolate reductase and enoyl-ACP reductase enzymes, which are crucial for bacterial survival. Notably, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.8 µg/mL against Mycobacterium tuberculosis .

Organic Synthesis

Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various bioactive compounds through reactions such as cycloadditions and functional group transformations. The compound's structure allows for the introduction of diverse substituents, enhancing its utility in creating complex molecules .

Structural Studies

Crystallography and Molecular Docking

The structural characteristics of this compound have been investigated using crystallography techniques. These studies reveal insights into intermolecular interactions and bonding patterns that influence the compound's reactivity and stability. Molecular docking studies further elucidate the binding interactions of this compound with biological targets, providing a foundation for rational drug design .

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a systematic evaluation of pyrrole derivatives' antibacterial properties, this compound was tested alongside various analogs. The study found that modifications to the pyrrole ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria .

Case Study 2: Synthesis of Novel Derivatives

A synthetic pathway involving this compound led to the development of new derivatives with improved biological activities. The reaction conditions were optimized to yield high purity products suitable for biological testing. This highlights the compound's role as a key building block in developing new pharmaceuticals .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryStrong antibacterial activity; MIC as low as 0.8 µg/mL
Organic SynthesisVersatile intermediate for complex molecule synthesis
Structural StudiesInsights from crystallography; molecular docking results
Case Study 1Enhanced activity with specific modifications
Case Study 2Successful synthesis of novel derivatives

Mechanism of Action

The mechanism of action of Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then participate in further chemical reactions. The pyrroline ring can interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Research Findings

Morphological complexity : Structural comparisons with maleimide derivatives reveal that increased molecular complexity correlates with enhanced crystallographic order .

Diastereoselectivity : Mukaiyama aldol reactions of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives show high diastereoselectivity (>98% yield in some cases) .

Catalytic applications : Copper(II) chloride mediates efficient cyclization in indole-substituted pyrroles .

Biological Activity

Tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 73286-70-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Formula: C11_{11}H19_{19}NO2_2
Molecular Weight: 197.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)OC(=O)N1CC=CC1

The compound can be synthesized from N-Boc-diallylamine through a series of reactions involving cyclization and purification techniques. The synthetic route typically includes:

  • Formation of N-Boc-Diallylamine: Reaction of diallylamine with di-tert-butyl dicarbonate.
  • Cyclization: The intermediate undergoes cyclization to yield this compound.
  • Purification: Techniques such as distillation and crystallization are employed to achieve the desired purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and antiviral agent.

Antibacterial Activity

Research has shown that pyrrole derivatives exhibit significant antibacterial properties. In particular:

  • Pyrrole Derivatives: A study indicated that certain pyrrole derivatives demonstrated potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, suggesting that modifications in the pyrrole structure can enhance antibacterial efficacy .
CompoundMIC (µg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Antiviral Activity

This compound has also been explored for its antiviral properties:

  • Mechanism of Action: The compound has been reported to inhibit viral replication in various studies. For instance, derivatives containing pyrrole moieties have shown promising results against viruses like HSV-1 (Herpes Simplex Virus Type 1), with specific compounds exhibiting higher activity than standard antiviral agents .

Study on Antiviral Efficacy

A notable study evaluated the antiviral efficacy of several pyrrole derivatives against HSV-1. The results indicated that certain derivatives exhibited high levels of inhibition compared to controls:

  • Inhibition Rates: The best-performing compound achieved an inhibition rate of approximately 91.5%, significantly outperforming existing treatments .

Antibacterial Evaluation

Another investigation focused on the antibacterial properties of modified pyrroles against clinical strains of bacteria:

  • Results Summary:
CompoundActivityMIC (µg/mL)
Compound 1Active4.0
Compound 2Active6.0

This study concluded that structural modifications could lead to enhanced antibacterial activity, supporting further exploration into these compounds as potential therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3,4-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cross-coupling reactions, leveraging its boronic ester derivatives. For instance, tert-butyl derivatives with tetramethyl-1,3,2-dioxaborolane groups (e.g., CAS 212127-83-8) are used in Suzuki-Miyaura couplings. A general protocol involves dissolving the boronic ester in anhydrous dioxane with a transition-metal catalyst (e.g., Rh(cod)Cl₂) under inert conditions . Optimization includes:

  • Catalyst loading : 0.05–0.1 equivalents to minimize side reactions.
  • Temperature : 80–100°C for 12–24 hours to ensure complete conversion.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substitution patterns and confirms tert-butyl group integration (δ ~1.2–1.5 ppm) and dihydropyrrole ring protons (δ 4.0–5.5 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-III generates thermal ellipsoid diagrams to visualize steric effects and hydrogen bonding .
  • IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and dihydropyrrole ring vibrations .

Advanced Research Questions

Q. How can this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors?

The tert-butyl carbamate group acts as a protective moiety for amines in multi-step syntheses. For example:

  • GSK-3β inhibitors : The dihydropyrrole scaffold is functionalized with pyridine or indole groups via cross-coupling, followed by Boc deprotection to generate pharmacophores .
  • SAR studies : Methyl groups at positions 3 and 4 enhance steric hindrance, modulating binding affinity. Biological activity is validated via in vitro kinase assays (IC₅₀ measurements) and molecular docking .

Q. What strategies resolve stereochemical contradictions in derivatives of this compound?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to separate enantiomers .
  • X-ray analysis : SHELXL refines absolute configuration using Flack parameters .
  • Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Rh(I)-BINAP) during cross-coupling to control stereochemistry .

Q. How do conflicting NMR and crystallographic data arise, and how are they resolved?

  • Cause : Dynamic ring puckering in dihydropyrrole leads to averaged NMR signals, while X-ray captures static conformations.
  • Resolution : Variable-temperature NMR (e.g., –40°C to 25°C) reveals splitting of signals. Compare with DFT-calculated conformational energies .

Experimental Design & Safety

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles (P305+P351+P338 for eye exposure) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) and ensure airflow >0.5 m/s .
  • Waste disposal : Neutralize with aqueous base (e.g., NaOH) before incineration to prevent environmental release (H412) .

Q. How are reaction conditions tailored to prevent decomposition during scale-up?

  • Temperature control : Maintain <100°C to avoid retro-Diels-Alder reactions.
  • Moisture-sensitive steps : Use molecular sieves or anhydrous solvents (e.g., THF, dioxane) to prevent hydrolysis of the boronic ester .

Data Contradiction Analysis

Q. How are discrepancies between theoretical and experimental yields addressed in cross-coupling reactions?

  • Hypothesis : Competing protodeboronation or homocoupling reduces yield.
  • Validation : Monitor reaction progress via LC-MS. Add stoichiometric Cs₂CO₃ to suppress protodeboronation .
  • Optimization : Replace Rh catalysts with Pd(OAc)₂/XPhos systems for higher efficiency .

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